Cas no 41758-67-2 ((+/-)-isostemonamine)

(+/-)-isostemonamine structure
Nome del prodotto:(+/-)-isostemonamine
(+/-)-isostemonamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- (+/-)-isostemonamine
- Isostemonamine
- (±)-Isostemonamine
- 3'-Methoxy-4',9-dimethyl-2,3,5,6,7,8-hexahydro-1H,5'H,10H-spiro[cyclopenta[b]pyrrolo[1,2-a]azepine-11,2'-furan]-5',10-dione
- Spiro(1H-cyclopenta(b)pyrrolo(1,2-a)azepine-11(10H),2'(5'H)-furan)-5',10-dione, 2,3,5,6,7,8-hexahydro-3'-methoxy-4',9-dimethyl-, (2'R,11aR)-rel-
- DTXSID90961959
- 41758-66-1
- Spiro(1H-cyclopenta(b)pyrrolo(1,2-a)azepine-11(10H),2'(5'H)-furan)-5',10-dione, 2,3,5,6,7,8-hexahydro-3'-methoxy-4',9-dimethyl-, (2'R*,11aR*)-
- 4'-methoxy-3',11-dimethylspiro(5-azatricyclo(8.3.0.01,5)tridec-10-ene-13,5'-furan)-2',12-dione
- 4'-methoxy-3',11-dimethylspiro[5-azatricyclo[8.3.0.01,5]tridec-10-ene-13,5'-furan]-2',12-dione
- Spiro(1H-cyclopenta(b)pyrrolo(1,2-a)azepine-11(10H),2'(5'H)-furan)-5',10-dione, 2,3,5,6,7,8-hexahydro-3'-methoxy-4',9-dimethyl-, (2'R,11aS)-rel-
- Spiro(1H-cyclopenta(b)pyrrolo(1,2-a)azepine-11(10H),2'(5'H)-furan)-5',10-dione, 2,3,5,6,7,8-hexahydro-3'-methoxy-4',9-dimethyl-, (2'R*,11aS*)-
- Stemonamine
- 41758-67-2
-
- Inchi: InChI=1S/C18H23NO4/c1-11-13-7-4-5-9-19-10-6-8-17(13,19)18(14(11)20)15(22-3)12(2)16(21)23-18/h4-10H2,1-3H3
- Chiave InChI: YRGLLFADJRHUKM-UHFFFAOYSA-N
- Sorrisi: COC1=C(C)C(=O)OC11C(=O)C(C)=C2CCCCN3CCCC123 |c:2,t:13|
Proprietà calcolate
- Massa esatta: 317.163
- Massa monoisotopica: 317.163
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 23
- Conta legami ruotabili: 1
- Complessità: 677
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.3
- Superficie polare topologica: 55.8Ų
Proprietà sperimentali
- Densità: 1.27
- Punto di ebollizione: 564.8°Cat760mmHg
- Punto di infiammabilità: 295.4°C
- Indice di rifrazione: 1.586
(+/-)-isostemonamine Letteratura correlata
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
41758-67-2 ((+/-)-isostemonamine) Prodotti correlati
- 1107694-88-1(2-chloro-6-iodoquinazolin-4-amine)
- 2548990-56-1(4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine)
- 2248310-46-3(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(trifluoromethoxy)pyridine-2-carboxylate)
- 892763-01-8(4-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl-1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-amine)
- 2148743-14-8(2-(2,4,4-trimethylpentyl)cyclobutan-1-ol)
- 1797861-32-5(2-(4-bromophenyl)-1-[3-(4-fluorobenzenesulfonyl)piperidin-1-yl]ethan-1-one)
- 2059933-67-2(1-{1-(tert-butoxy)carbonylpiperidin-4-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 950048-34-7(N-[2-(4-bromophenoxy)ethyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide)
- 2171788-05-7(2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidocyclobutyl}acetic acid)
- 2227916-95-0((1S)-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso
